molecular formula C18H23N5O3 B11567801 Propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11567801
M. Wt: 357.4 g/mol
InChI Key: NVOXUNMJLFVYEJ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized tetrazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combined tetrazole and pyrimidine structure, which imparts distinct chemical reactivity and potential biological activities. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H23N5O3/c1-5-10-25-14-9-7-6-8-13(14)16-15(17(24)26-11(2)3)12(4)19-18-20-21-22-23(16)18/h6-9,11,16H,5,10H2,1-4H3,(H,19,20,22)

InChI Key

NVOXUNMJLFVYEJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OC(C)C

Origin of Product

United States

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